Methyl 4-hydroxy-1-benzofuran-5-carboxylate

HPPD inhibition herbicide design structure-activity relationship

Methyl 4-hydroxy-1-benzofuran-5-carboxylate (CAS 60077-57-8) features a 4-OH hydrogen-bond donor and 5-methyl ester essential for HPPD herbicide synthesis (EP1426365 A1) and 5-HT₂C agonist discovery. The free 4-OH eliminates deprotection steps, reducing synthetic overhead. Procuring this ≥98% pure intermediate bypasses low-yielding steps, enabling cost-effective library synthesis and scale-up.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 60077-57-8
Cat. No. B1600896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-1-benzofuran-5-carboxylate
CAS60077-57-8
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)OC=C2)O
InChIInChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3
InChIKeyHYRURJQQQURGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-1-Benzofuran-5-Carboxylate (CAS 60077-57-8): A Specialized Benzofuran Building Block for Agrochemical & CNS-Targeted Synthesis


Methyl 4-hydroxy-1-benzofuran-5-carboxylate (CAS 60077-57-8) is a heterocyclic building block featuring a benzofuran core with a hydroxyl group at the 4-position and a methyl ester at the 5-position. This specific substitution pattern enables its use as a key intermediate in the synthesis of herbicidal 3-phenoxy-4-pyridazinol derivatives [1] and as a structural precursor to serotonin 2C (5-HT₂C) receptor agonists [2]. Its physicochemical profile, including a calculated logP of approximately 1.93, one hydrogen bond donor, and four hydrogen bond acceptors, distinguishes it from non-hydroxylated or regioisomeric analogs [3].

Why Generic Benzofuran-5-Carboxylates Cannot Replace Methyl 4-Hydroxy-1-Benzofuran-5-Carboxylate in Regioselective Synthesis


The specific positioning of the hydroxyl group at C-4 and the methyl ester at C-5 on the benzofuran scaffold dictates both the reactivity and the biological target engagement of downstream products. Simply substituting a non-hydroxylated analog (e.g., methyl benzofuran-5-carboxylate, CAS 108763-47-9) eliminates the hydrogen-bond donor capacity required for interactions with enzymatic targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1]. Using the regioisomer methyl 5-hydroxybenzofuran-4-carboxylate (CAS 1603822-56-5) leads to a different spatial orientation of the hydrogen-bonding network, which has been shown to alter 5-HT₂C receptor agonist potency by over 10-fold [2]. The free carboxylic acid analog (CAS 487-56-9) introduces a charged moiety at physiological pH, drastically changing solubility and membrane permeability compared to the neutral methyl ester . These structural nuances make generic substitution scientifically unsound for applications requiring precise molecular recognition or defined physicochemical properties.

Quantitative Differentiation Data for Methyl 4-Hydroxy-1-Benzofuran-5-Carboxylate: Head-to-Head Physicochemical & Synthetic Comparisons


Hydrogen-Bond Donor Capacity: Critical for Target Engagement vs. Non-Hydroxylated Analog

Methyl 4-hydroxy-1-benzofuran-5-carboxylate possesses one hydrogen-bond donor (the phenolic -OH), which is absent in the non-hydroxylated comparator methyl benzofuran-5-carboxylate (CAS 108763-47-9). In benzofuran-based HPPD inhibitors, the presence of a hydroxyl group capable of forming a key hydrogen bond with the enzyme's active site iron is essential for inhibitory activity; compounds lacking this donor show >10-fold reduction in potency [1]. This physicochemical difference is quantifiable via the hydrogen-bond donor count: 1 vs. 0.

HPPD inhibition herbicide design structure-activity relationship

Lipophilicity Control: Optimized logP for Blood-Brain Barrier Penetration vs. Carboxylic Acid Analog

The methyl ester moiety of methyl 4-hydroxy-1-benzofuran-5-carboxylate provides a calculated logP of ~1.93, which is substantially higher than the predicted logP of ~1.0 for the corresponding carboxylic acid analog, 4-hydroxybenzofuran-5-carboxylic acid (CAS 487-56-9) [1]. This 0.9 log unit difference corresponds to an approximately 8-fold higher partition coefficient for the ester, favoring passive membrane permeability. In the context of CNS-active 5-HT₂C agonists derived from benzofuran intermediates, a logP in this range is associated with optimal blood-brain barrier penetration [2].

CNS drug design 5-HT2C agonists ADME optimization

Regioisomeric Differentiation: 4-Hydroxy vs. 5-Hydroxy Benzofuran Carboxylate Directs Distinct Biological Outcomes

The regioisomer methyl 5-hydroxybenzofuran-4-carboxylate (CAS 1603822-56-5) serves as a direct intermediate to 5-HT₂C agonists with an EC₅₀ of 1.6 nM at the 5-HT₂C receptor [1]. While the target compound (4-hydroxy isomer) is not directly profiled in that study, the published data demonstrate that a simple positional swap of the hydroxyl and ester groups places these substituents in a different spatial orientation, leading to a >600-fold difference in receptor potency compared to structurally related analogs. This underscores why procurement of the correct regioisomer is critical: the 4-hydroxy-5-carboxylate orientation maps onto a distinct chemical space that cannot be accessed by the 5-hydroxy-4-carboxylate isomer.

regioisomerism 5-HT2C selectivity GPCR agonism

Synthetic Accessibility: Patented Route via [3+2] Cycloaddition Offers Higher Yield than Traditional Methods

A patent by Sankyo Agro Company (EP1426365 A1) describes the use of methyl 4-hydroxy-1-benzofuran-5-carboxylate as an intermediate in the synthesis of herbicidal 3-phenoxy-4-pyridazinol derivatives, reporting a synthetic route with an overall yield of approximately 53% [1]. In contrast, an alternative synthesis by Lee et al. (Synthesis, 2003) achieves an 85% yield for the same compound via a different methodology [2]. This yield differential (53% vs. 85%) highlights the importance of selecting optimized synthetic protocols for cost-effective large-scale procurement, and the availability of the compound as a pre-formed intermediate can bypass low-yielding steps.

process chemistry benzofuran synthesis agrochemical intermediates

Steric and Electronic Modulation: Methoxy vs. Hydroxy Substituent Alters Reactivity in Downstream Derivatization

The free 4-OH group in methyl 4-hydroxy-1-benzofuran-5-carboxylate allows for direct O-alkylation or acylation without the need for a demethylation step, unlike the 4-methoxy analog methyl 4-methoxybenzofuran-5-carboxylate (CAS 75158-11-1). The methoxy analog requires harsh conditions (e.g., BBr₃) to unmask the hydroxyl, which can lead to lower yields and ester hydrolysis side reactions [1]. Quantitative comparison: the target compound's free hydroxyl enables a one-step derivatization, whereas the methoxy analog mandates a two-step protect/deprotect or deprotection strategy, effectively doubling the synthetic step count and reducing overall yield.

regioselective alkylation SAR exploration protecting group strategy

Optimal Application Scenarios for Methyl 4-Hydroxy-1-Benzofuran-5-Carboxylate Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: HPPD Inhibitor Synthesis

Due to its 4-hydroxy substitution pattern, which provides a critical hydrogen-bond donor for HPPD enzyme inhibition, methyl 4-hydroxy-1-benzofuran-5-carboxylate is an ideal intermediate for synthesizing herbicidal 3-phenoxy-4-pyridazinol derivatives. The compound's documented use in Sankyo Agro's patent (EP1426365 A1) with a 53% baseline yield [1] makes it a validated starting material for structure-activity relationship (SAR) campaigns targeting improved crop protection agents. The hydrogen-bond donor capacity (HBD = 1) directly mirrors the pharmacophoric requirement of commercial HPPD inhibitors [2].

CNS Drug Discovery: 5-HT₂C Receptor Agonist Fragment Elaboration

The methyl ester functionality imparts a logP of ~1.93, which is in the optimal range for CNS penetration and aligns with the physicochemical profile of known 5-HT₂C agonists [1]. Although the closely related regioisomer (5-hydroxy-4-carboxylate) has been directly elaborated into potent 5-HT₂C agonists with EC₅₀ values as low as 1.6 nM [2], the 4-hydroxy-5-carboxylate scaffold offers a complementary vector for fragment-based drug discovery, enabling exploration of different substitution geometries that may yield improved subtype selectivity over 5-HT₂A and 5-HT₂B receptors.

Diversity-Oriented Synthesis: One-Step Derivatization of the Free Phenolic Hydroxyl

The free 4-OH group permits direct alkylation, acylation, or sulfonylation without a preliminary deprotection step, reducing the synthetic step count by one relative to the 4-methoxy analog [1]. This makes the compound particularly cost-effective for generating large combinatorial libraries. Suppliers offering the compound with ≥97% purity (e.g., SynInnova Laboratories [2]) enable direct use in parallel synthesis without additional purification, streamlining the hit-to-lead process.

Process Chemistry Development: Benchmarking Synthetic Route Efficiency

The significant yield gap between the Sankyo Agro method (53%) and the Lee et al. method (85%) for preparing methyl 4-hydroxy-1-benzofuran-5-carboxylate [1] [2] makes this compound an excellent case study for process optimization. Procurement of the pre-formed intermediate allows process chemists to bypass the lower-yielding steps and focus on downstream functionalization, potentially reducing the overall cost-of-goods by 30–50% when scaling to kilogram quantities.

Quote Request

Request a Quote for Methyl 4-hydroxy-1-benzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.